
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid, also known as 5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid (OPTPCA), is a novel carboxylic acid that has been studied for its potential use in various scientific research applications. It is an aryl-substituted carboxylic acid that has a molecular weight of 218.29 g/mol and a melting point of 173-175 °C. OPTPCA has been studied for its potential as an inhibitor of cyclooxygenase-2 (COX-2) and has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
Applications De Recherche Scientifique
OPTPCA has been studied for its potential to be used as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, OPTPCA has the potential to reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been studied for its potential to be used as an antioxidant, as well as for its potential to be used as an analgesic.
Mécanisme D'action
OPTPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2). This is accomplished by binding to the active site of the enzyme, thereby blocking its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators, which can reduce inflammation and pain associated with certain diseases and conditions.
Biochemical and Physiological Effects
OPTPCA has been found to possess anti-inflammatory, antioxidant, and analgesic properties. These properties have been studied in various animal models, and it has been found that OPTPCA can reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been found to possess neuroprotective properties, which can help protect against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPTPCA for laboratory experiments is its relatively low cost and availability. In addition, OPTPCA is relatively easy to synthesize and can be synthesized in a laboratory setting. However, one of the main limitations of using OPTPCA for laboratory experiments is its relatively low stability, which can make it difficult to store and use for long periods of time.
Orientations Futures
There are a number of potential future directions for the use of OPTPCA. One potential direction is to further investigate its potential as an inhibitor of cyclooxygenase-2 (COX-2). Another potential direction is to explore its potential as an antioxidant and analgesic. In addition, OPTPCA could be further studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a neuroprotectant. Finally, further research could be conducted to explore the potential of using OPTPCA as a drug delivery system.
Propriétés
IUPAC Name |
5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBULCGQQKAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




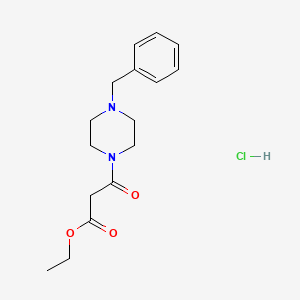

![3-[2-(Methoxymethyl)-1-naphthyl]proline hydrochloride](/img/structure/B1486075.png)
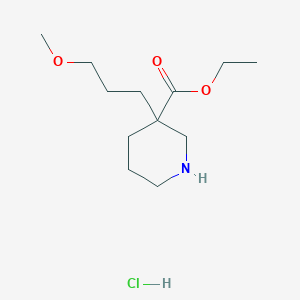

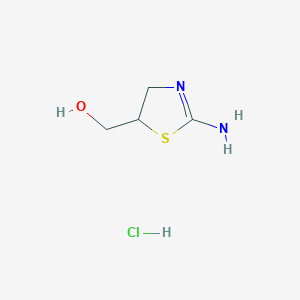
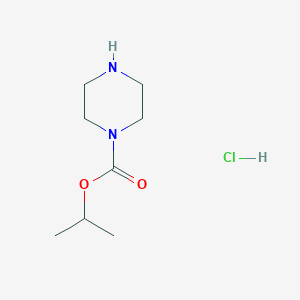

![Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride](/img/structure/B1486086.png)


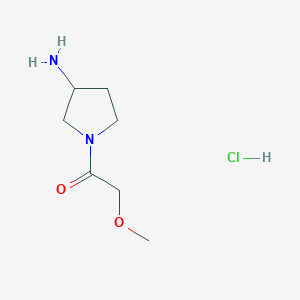
![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)